molecular formula C25H29N3O6S B13440504 Quetiapine-d4Fumarate

Quetiapine-d4Fumarate

Cat. No.: B13440504
M. Wt: 503.6 g/mol
InChI Key: VRHJBWUIWQOFLF-QWVIKDOWSA-N
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Description

Quetiapine-d4 Fumarate: is a deuterated form of quetiapine fumarate, an atypical antipsychotic medication used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . The deuterated version, Quetiapine-d4 Fumarate, is often used in scientific research to study the pharmacokinetics and metabolism of quetiapine due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine-d4 Fumarate involves the incorporation of deuterium atoms into the quetiapine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key intermediate in the synthesis of quetiapine is 11-chlorodibenzo[b,f][1,4]thiazepine, which is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to form quetiapine .

Industrial Production Methods: Industrial production of Quetiapine-d4 Fumarate follows similar synthetic routes as the non-deuterated form but with the use of deuterated reagents. The process involves multiple steps, including the preparation of intermediates, purification, and final crystallization to obtain the fumarate salt .

Chemical Reactions Analysis

Types of Reactions: Quetiapine-d4 Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include norquetiapine (N-desalkylquetiapine), sulfoxide derivatives, and other minor metabolites .

Mechanism of Action

Quetiapine-d4 Fumarate exerts its effects primarily through antagonism of multiple neurotransmitter receptors, including:

The combination of these actions results in the overall therapeutic effects of quetiapine in treating psychiatric disorders.

Comparison with Similar Compounds

Uniqueness of Quetiapine-d4 Fumarate: Quetiapine-d4 Fumarate’s uniqueness lies in its deuterated form, which allows for more precise pharmacokinetic studies and a better understanding of the drug’s metabolism. This makes it a valuable tool in both clinical and research settings.

Properties

Molecular Formula

C25H29N3O6S

Molecular Weight

503.6 g/mol

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i13D2,15D2;

InChI Key

VRHJBWUIWQOFLF-QWVIKDOWSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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